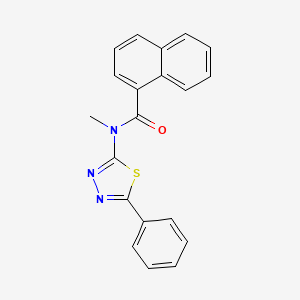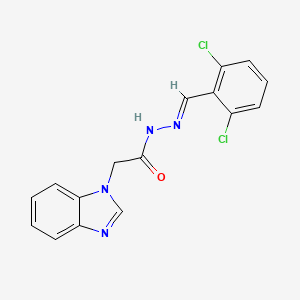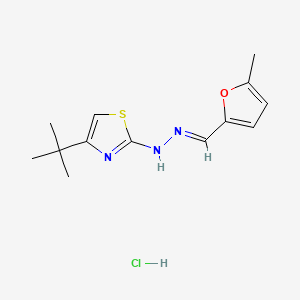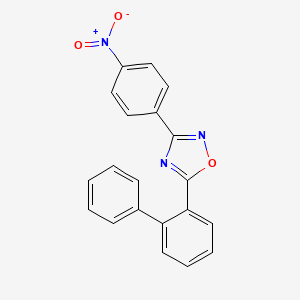
N-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1-naphthamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. The purpose of
Mechanism of Action
N-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1-naphthamide exerts its effects through various mechanisms of action. In anticancer research, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In analgesic and anti-inflammatory research, it has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. In biochemical research, it has been used as a probe to detect specific enzymes and proteins by binding to their active sites.
Biochemical and Physiological Effects:
N-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1-naphthamide has been shown to have various biochemical and physiological effects. In anticancer research, it has been shown to inhibit the growth and proliferation of cancer cells. In analgesic and anti-inflammatory research, it has been shown to reduce pain and inflammation. In biochemical research, it has been used to detect specific enzymes and proteins.
Advantages and Limitations for Lab Experiments
N-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1-naphthamide has several advantages and limitations for lab experiments. One of the advantages is that it can be synthesized using a relatively simple method. Another advantage is that it has been extensively studied for its potential applications in various fields of scientific research. One of the limitations is that it can be toxic at high concentrations, which can limit its use in certain experiments. Another limitation is that it can be expensive to synthesize, which can limit its availability for certain experiments.
Future Directions
There are several future directions for the research on N-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1-naphthamide. One direction is to investigate its potential use as an anticancer agent in combination with other chemotherapeutic agents. Another direction is to investigate its potential use as an analgesic and anti-inflammatory agent in animal models. Another direction is to investigate its potential use as a probe for the detection of specific enzymes and proteins in various biological samples. Overall, the future research on N-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1-naphthamide has the potential to lead to the development of new therapeutic agents and diagnostic tools for various diseases.
In conclusion, N-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1-naphthamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound has the potential to lead to the development of new therapeutic agents and diagnostic tools for various diseases.
Synthesis Methods
N-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1-naphthamide can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 2-aminobenzenethiol with ethyl chloroacetate, followed by the reaction of the resulting compound with 1-naphthylamine and methyl iodide. Other methods involve the reaction of 2-aminobenzenethiol with various substituted chloroacetic acids, followed by the reaction of the resulting compound with 1-naphthylamine and methyl iodide.
Scientific Research Applications
N-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1-naphthamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its potential use as an anticancer agent. In pharmacology, it has been studied for its potential use as an analgesic and anti-inflammatory agent. In biochemistry, it has been investigated for its potential use as a probe for the detection of specific enzymes and proteins.
properties
IUPAC Name |
N-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c1-23(20-22-21-18(25-20)15-9-3-2-4-10-15)19(24)17-13-7-11-14-8-5-6-12-16(14)17/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHROHQPZJGGMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NN=C(S1)C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]-4-methylbenzoic acid](/img/structure/B5693021.png)
![N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5693024.png)



![ethyl [(4-ethoxyphenyl)sulfonyl]carbamate](/img/structure/B5693060.png)


![N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5693081.png)

![N,N-dimethyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2-ethanediamine](/img/structure/B5693101.png)